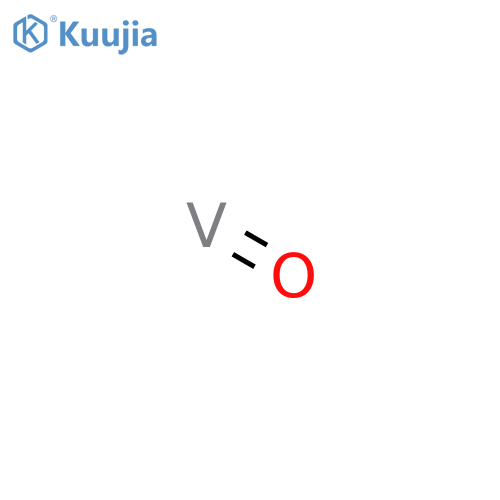Cas no 12035-98-2 (Vanadium oxide (VO))

Vanadium oxide (VO) structure
Vanadium oxide (VO) 化学的及び物理的性質
名前と識別子
-
- Vanadium oxide (VO)
- Vanadium monoxide
- Vanadium(II) oxide
- VANADIUM OXIDE
- oxovanadium
- 12035-98-2
- MFCD00064877
- Vanadium(II)oxide
- Vanadium monooxide
- AKOS030228193
- Vanadium Oxide Nanowires
- DTXSID6065189
- CHEBI:30044
- 12037-05-7
- VO
- EINECS 234-834-3
- Q1966236
- DTXCID0033598
- A11433
- Vanadium (II) oxide
-
- インチ: InChI=1S/H2O.V/h1H2;
- InChIKey: MCPTUMJSKDUTAQ-UHFFFAOYSA-N
- ほほえんだ: O.[V]
計算された属性
- せいみつぶんしりょう: 65.9421
- どういたいしつりょう: 66.938872g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 2
- 回転可能化学結合数: 0
- 複雑さ: 2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 色と性状: 酸化バナジウムは灰色の粉末である
- 密度みつど: 5.758
- ゆうかいてん: 950℃
- PSA: 17.07
- ようかいせい: 水に溶けない
Vanadium oxide (VO) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AD34313-250mg |
Vanadium(II) oxide |
12035-98-2 | 95%+ | 250mg |
$294.00 | 2024-04-20 | |
| A2B Chem LLC | AD34313-100mg |
Vanadium(II) oxide |
12035-98-2 | 95%+ | 100mg |
$195.00 | 2024-04-20 |
Vanadium oxide (VO) 関連文献
-
Qingyuan Ren,Ning Qin,Bin Liu,Yuan Yao,Xu Zhao,Zhao Deng,Yu Li,Yucheng Dong,Dong Qian,Bao-Lian Su,Wenjun Zhang,Hong-En Wang J. Mater. Chem. A 2020 8 3450
-
Liang Hao,Jie Wang,Laifa Shen,Jiajia Zhu,Bing Ding,Xiaogang Zhang RSC Adv. 2016 6 25056
-
Qingqing Zhou,Ran Zhang,Difan Li,Bingjie Ding,Anna Zheng,Yefeng Yao,Xueqing Gong,Zhenshan Hou Catal. Sci. Technol. 2020 10 7601
-
Xinran Wang,Gleb Yushin Energy Environ. Sci. 2015 8 1889
-
Dipta Mukherjee,Arjun Dey,A. Carmel Mary Esther,N. Sridhara,D. Raghavendra Kumar,A. Rajendra,Anand Kumar Sharma,Anoop Kumar Mukhopadhyay RSC Adv. 2018 8 30966
12035-98-2 (Vanadium oxide (VO)) 関連製品
- 112945-52-5(Synthetic Amorphous Silica)
- 1304-76-3(Bismuth(III) Oxide)
- 1317-38-0(Copper(II) Oxide)
- 12060-08-1(Scandium Oxide)
- 1317-35-7(Manganese(II) oxide)
- 12064-62-9(Gadolinium (III) Oxide)
- 1308-04-9(Cobaltic oxide)
- 1317-70-0(Titanium dioxide)
- 1312-81-8(Lanthanum(III) Oxide)
- 1313-13-9(Manganese(IV) oxide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
